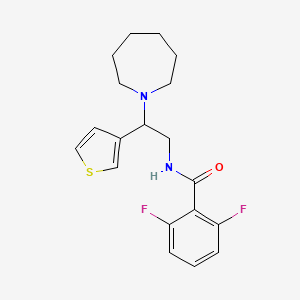
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C19H22F2N2OS and its molecular weight is 364.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features an azepane ring, a thiophene moiety, and a difluorobenzamide structure. Its molecular formula is C16H19F2N2OS, with a molecular weight of approximately 344.4 g/mol. The presence of fluorine atoms in the benzamide enhances its lipophilicity, potentially improving its bioavailability.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors due to its functional groups. The azepane ring may enhance binding affinity, while the thiophene and difluorobenzamide groups contribute to the compound's overall activity.
Inhibition of Histone Deacetylases (HDACs)
Preliminary studies indicate that this compound exhibits significant biological activity as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, suggesting potential applications in cancer therapy.
Case Studies and Research Findings
- Cancer Cell Studies : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The compound led to an increase in acetylated histones, indicating successful HDAC inhibition.
- Neuroprotective Effects : Research has suggested potential neuroprotective properties of this compound through modulation of neuroinflammatory pathways. It appears to reduce the production of pro-inflammatory cytokines in neuronal cell cultures .
- Pharmacokinetics : Early pharmacokinetic studies revealed favorable absorption characteristics and metabolic stability in liver microsomes, indicating potential for oral bioavailability .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Azepane Ring : Starting from appropriate precursors, the azepane ring can be synthesized through cyclization reactions.
- Introduction of Thiophene Group : Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
- Attachment of Difluorobenzamide Moiety : The final step involves forming the amide bond between the azepane-thiophene intermediate and 2,6-difluorobenzoic acid or its derivatives.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₉F₂N₂OS |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 946249-81-6 |
| Biological Activity | HDAC inhibition |
| Potential Applications | Cancer therapy, neuroprotection |
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2OS/c20-15-6-5-7-16(21)18(15)19(24)22-12-17(14-8-11-25-13-14)23-9-3-1-2-4-10-23/h5-8,11,13,17H,1-4,9-10,12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMPRDBZWJYSRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













